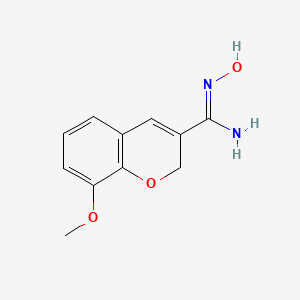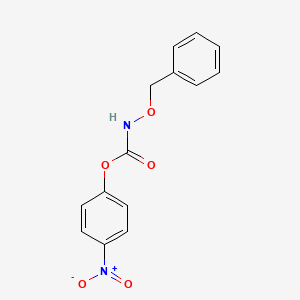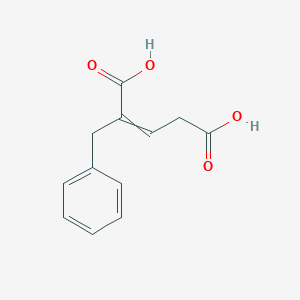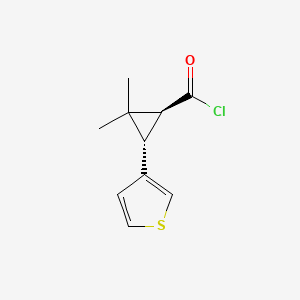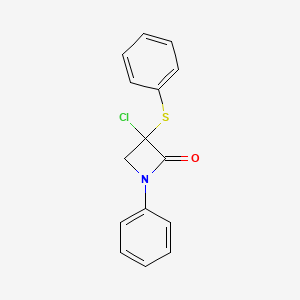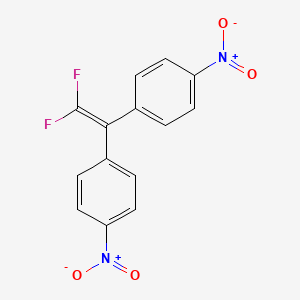
1,1-Difluoro-2,2-bis(4-nitrophenyl)ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-2,2-bis(4-nitrophenyl)ethene is an organic compound characterized by the presence of two fluorine atoms and two nitrophenyl groups attached to an ethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Difluoro-2,2-bis(4-nitrophenyl)ethene can be synthesized through the reaction of 1,1,1-trifluoro-2,2-bis(4-nitrophenyl)ethane with primary or secondary amines in dipolar aprotic solvents such as acetonitrile, benzonitrile, and dimethyl sulphoxide . The reaction proceeds through a multistep mechanism involving pre-equilibrium followed by fast addition-elimination steps .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-2,2-bis(4-nitrophenyl)ethene undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of fluorine atoms.
Addition Reactions: The ethene backbone allows for addition reactions with various reagents.
Common Reagents and Conditions
Primary and Secondary Amines: These are commonly used in the synthesis and modification of the compound.
Polar Aprotic Solvents: Solvents such as acetonitrile and dimethyl sulphoxide are frequently used to facilitate reactions.
Major Products Formed
1-Amino-1-fluoro-2,2-bis(4-nitrophenyl)ethene: This is a major product formed through the reaction of this compound with amines.
Scientific Research Applications
1,1-Difluoro-2,2-bis(4-nitrophenyl)ethene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-difluoro-2,2-bis(4-nitrophenyl)ethene involves its interaction with nucleophiles, leading to substitution or addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2,2-bis(4-nitrophenyl)ethane: This compound is a precursor in the synthesis of 1,1-difluoro-2,2-bis(4-nitrophenyl)ethene.
1,1-Dichloro-2,2-bis(4-nitrophenyl)ethene: Another similar compound that undergoes similar reactions.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both fluorine and nitrophenyl groups, which impart distinct chemical properties and reactivity.
Properties
CAS No. |
83004-37-9 |
|---|---|
Molecular Formula |
C14H8F2N2O4 |
Molecular Weight |
306.22 g/mol |
IUPAC Name |
1-[2,2-difluoro-1-(4-nitrophenyl)ethenyl]-4-nitrobenzene |
InChI |
InChI=1S/C14H8F2N2O4/c15-14(16)13(9-1-5-11(6-2-9)17(19)20)10-3-7-12(8-4-10)18(21)22/h1-8H |
InChI Key |
GFHYUWJSDJHASR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=C(F)F)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-{[2-(4-Methoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14419706.png)

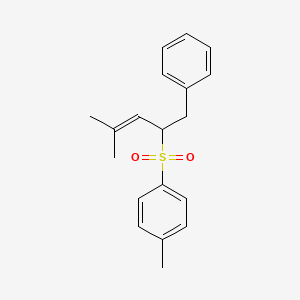
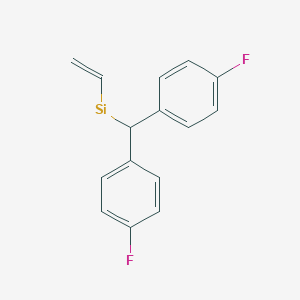
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-3-(phenylmethyl)-](/img/structure/B14419730.png)
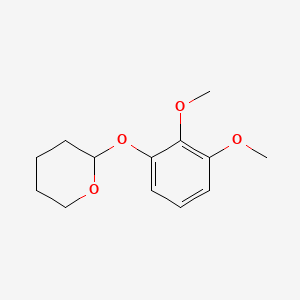
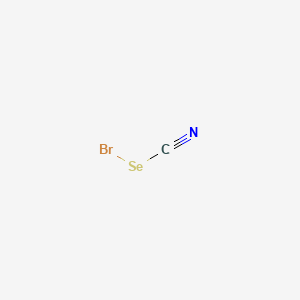
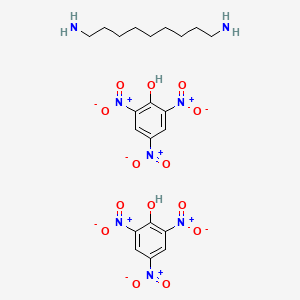
![3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid](/img/structure/B14419741.png)
